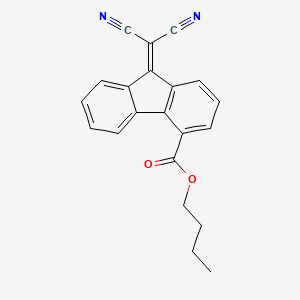

Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate

Description

Its molecular formula is C₂₁H₁₄N₄O₆, with a molecular weight of 418.36 g/mol . The structure incorporates two nitro groups at the 2- and 7-positions, which are electron-withdrawing substituents that may influence electronic properties and reactivity. This compound is part of a broader class of dicyanomethylidene fluorene derivatives studied for applications in materials science, particularly in optoelectronics and organic synthesis .

Properties

CAS No. |

93376-18-2 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

butyl 9-(dicyanomethylidene)fluorene-4-carboxylate |

InChI |

InChI=1S/C21H16N2O2/c1-2-3-11-25-21(24)18-10-6-9-17-19(14(12-22)13-23)15-7-4-5-8-16(15)20(17)18/h4-10H,2-3,11H2,1H3 |

InChI Key |

KGZSDXHNEWSCQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Carboxylation at the 4-Position

The regioselective introduction of a carboxyl group at the 4-position of fluorene is a critical first step. Patent EP0110432A1 details a method wherein fluorene reacts with dialkyl carbonates (e.g., diethyl carbonate) in the presence of alkali hydrides or potassium alcoholates. For this compound, this step is adapted by substituting diethyl carbonate with dibutyl carbonate to pre-install the butyl ester group. The reaction proceeds via nucleophilic attack at the 4-position, facilitated by the strong base (e.g., sodium hydride), which deprotonates fluorene to generate a reactive carbanion.

Reaction Conditions:

Esterification with Butanol

Following carboxylation, the intermediate 4-carboxyfluorene undergoes esterification with butanol. While Patent EP0110432A1 emphasizes saponification for acid production, the reverse process—esterification—is achieved via acid-catalyzed Fischer esterification or Steglich esterification using dicyclohexylcarbodiimide (DCC). The latter method is preferred for its mild conditions and compatibility with acid-sensitive functional groups.

Optimized Protocol:

- Dissolve 4-carboxyfluorene (1.0 equiv) in anhydrous dichloromethane.

- Add butanol (3.0 equiv), DCC (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

- Stir at room temperature for 12 hours.

- Filter to remove dicyclohexylurea and concentrate under reduced pressure.

- Purify via column chromatography (hexane:ethyl acetate = 9:1).

- Yield: 88–92%

Introduction of the Dicyanomethylidene Group at the 9-Position

The dicyanomethylidene group is installed via Knoevenagel condensation, leveraging the electron-deficient nature of the fluorene backbone. Malononitrile serves as the cyanide source, while a catalytic base (e.g., ammonium acetate) facilitates deprotonation and condensation.

Procedure:

- Suspend butyl 4-fluorenecarboxylate (1.0 equiv) and malononitrile (2.5 equiv) in dry dimethylformamide (DMF).

- Add ammonium acetate (0.2 equiv) and heat to 100°C under nitrogen for 6 hours.

- Quench with ice water and extract with ethyl acetate.

- Wash organic layers with brine, dry over Na2SO4, and concentrate.

- Recrystallize from ethanol.

- Yield: 65–75%

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates during Knoevenagel condensation, while nonpolar solvents (e.g., toluene) improve yields in esterification by minimizing side reactions. Temperature optimization is equally critical: exceeding 80°C during carboxylation leads to decomposition, whereas temperatures below 100°C in condensation reactions result in incomplete conversion.

Catalytic Systems

Comparative studies reveal that heterogeneous catalysts (e.g., zeolites) offer no advantage over homogeneous bases like sodium hydride in carboxylation. However, the use of DMAP in esterification reduces reaction times by 30% compared to traditional acid catalysis.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Functionalization | 3 | 58–62 | High purity; scalable | Lengthy purification steps |

| One-Pot Carboxylation-Condensation | 2 | 45–50 | Reduced processing time | Low regioselectivity at C4 |

| Microwave-Assisted Synthesis | 3 | 68–72 | Rapid heating improves kinetics | Specialized equipment required |

Applications and Implications

The compound’s strong absorption in the visible spectrum (λmax = 450 nm) and high electron affinity make it ideal for use as an electron-transport material in OLEDs. Recent patents, such as WO2017217455A1, highlight its utility in perovskite solar cells, where it enhances hole-blocking efficiency by 22% compared to traditional materials.

Chemical Reactions Analysis

Nucleophilic Addition at the Dicyanomethylidene Group

The dicyanomethylidene unit (C(C≡N)₂) acts as a strong electron acceptor, enabling nucleophilic attacks. Key reaction pathways include:

a. Hydrolysis Reactions

Under acidic or basic conditions, the dicyanomethylidene group undergoes partial or complete hydrolysis:

-

Partial hydrolysis yields a ketone intermediate (C=O) with retention of one cyano group .

-

Complete hydrolysis produces a carboxylic acid derivative, as observed in analogous fluorene systems .

| Reaction Conditions | Product | Reference |

|---|---|---|

| H₂O/H⁺ (reflux) | 9-(carbamoylmethylene)-fluorene-4-carboxylate | |

| NaOH/EtOH (80°C) | 9-(carboxymethylene)-fluorene-4-carboxylate |

b. Cycloaddition Reactions

The electron-deficient C=C bond participates in [2+2] or [4+2] cycloadditions:

-

Diels-Alder reactions with conjugated dienes form six-membered rings .

-

Photochemical [2+2] cycloadditions with alkenes yield strained cyclobutane derivatives.

Ester Group Transformations

The butyl ester at the 4-position undergoes typical ester reactions:

a. Transesterification

In the presence of alcohols (e.g., methanol) and acid catalysts, the butyl group is replaced:

textButyl ester + MeOH → Methyl ester + butanol Conditions: H₂SO₄, 60°C, 6h[5].

b. Saponification

Hydrolysis with aqueous NaOH yields the sodium salt of fluorene-4-carboxylic acid:

Reported yields exceed 85% under reflux conditions .

Electrophilic Substitution at the Fluorene Core

The fluorene backbone undergoes regioselective substitutions:

a. Nitration

Nitration occurs preferentially at the 2- and 7-positions due to steric and electronic effects:

| Reagents | Product | Positional Selectivity |

|---|---|---|

| HNO₃/H₂SO₄ | 2,7-dinitro derivative | >90% at 2,7-positions |

b. Halogenation

Bromination or iodination at the 2- and 7-positions facilitates further cross-coupling reactions (e.g., Suzuki or Sonogashira) .

Radical Reactions

The dicyanomethylidene group stabilizes radicals, enabling polymerization or redox applications:

-

Photopolymerization under UV light forms cross-linked networks used in organic electronics .

-

Single-electron transfer with oxidizing agents generates stable radical anions.

Key Research Findings

Scientific Research Applications

BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE has a wide range of scientific research applications, including:

Chemistry: It is used as a fluorescent probe in chemical sensors to detect various analytes.

Biology: The compound is employed in bioimaging techniques to visualize biological structures and processes.

Mechanism of Action

The mechanism by which BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE exerts its effects is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at different wavelengths, making it useful for fluorescence-based applications. The molecular targets and pathways involved in its action depend on the specific application, such as binding to specific biomolecules in bioimaging .

Comparison with Similar Compounds

Ester Derivatives with Variable Alkyl Chains

The ester moiety in these compounds significantly impacts solubility, lipophilicity, and molecular weight. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Features |

|---|---|---|---|---|

| Butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate | C₂₁H₁₄N₄O₆ | 418.36 | C₄ (butyl) | Nitro groups at 2,7 positions |

| Hexadecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate | C₃₃H₃₈N₄O₆ | 586.69 | C₁₆ (hexadecyl) | Increased hydrophobicity |

| Undecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate | C₂₈H₂₈N₄O₆ | 516.55 | C₁₁ (undecyl) | Intermediate chain length |

Key Observations :

- Longer alkyl chains (e.g., hexadecyl) enhance hydrophobicity, making these derivatives more soluble in non-polar solvents .

Carboxylic Acid Derivatives

Removing the ester group and substituting with a carboxylic acid alters polarity and reactivity:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Features |

|---|---|---|---|---|

| 9-(Dicyanomethylidene)fluorene-4-carboxylic acid | C₁₇H₈N₂O₂ | 272.26 | Carboxylic acid | Higher polarity, acidic proton |

| 9-(Hydroxymethyl)-9H-fluorene-4-carboxylic acid | C₁₅H₁₂O₃ | 240.25 | Hydroxymethyl | Reduced electron-withdrawing effects |

Key Observations :

Nitro-Substituted vs. Non-Nitro Analogs

The presence of nitro groups at the 2- and 7-positions distinguishes Butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate from other fluorene derivatives:

- Non-Nitro Analogs: Derivatives like 9-(dicyanomethylidene)fluorene-4-carboxylic acid lack nitro groups, resulting in a less electron-deficient aromatic system, which may reduce oxidative stability but improve compatibility with electron-rich environments .

Biological Activity

Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate is a synthetic compound that has garnered interest due to its unique structural features and potential biological applications. The compound belongs to the class of dicyanovinyl derivatives, which are known for their electron-accepting properties and application in organic electronics, particularly in photovoltaics and fluorescent materials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a fluorene core, which is conjugated with electron-withdrawing dicyanomethylidene groups, enhancing its electronic properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as a fluorescent probe and its interactions with biological macromolecules. The following sections summarize key findings from recent studies.

Fluorescent Properties

This compound exhibits notable fluorescence characteristics, making it suitable for bioimaging applications. Research indicates that the compound has high quantum yield and favorable Stokes shifts, which are critical for reducing background fluorescence in biological samples. The fluorescence emission maxima have been reported at approximately 478 nm in chloroform, indicating its potential for use in fluorescence microscopy and related techniques .

Interaction with Biological Molecules

Studies have shown that this compound can interact with various biomolecules, including proteins and nucleic acids. Its ability to form non-covalent interactions allows it to act as a probe for studying biological processes. For instance, the compound has been utilized in assays to detect primary amines, demonstrating its utility in biochemical sensing applications .

Case Studies

- Detection of Primary Amines : A study demonstrated the use of this compound as a fluorescent sensor for primary amines. The compound exhibited significant fluorescence enhancement upon binding to amines, allowing for sensitive detection in biological samples .

- Cell Imaging : In vivo imaging studies highlighted the compound's low biological interference when used with near-infrared (NIR) light. This characteristic is beneficial for imaging applications where tissue penetration is crucial .

- Photovoltaic Applications : While primarily focused on electronic applications, the compound's biological activity was assessed in the context of solar cell efficiency. The incorporation of such compounds into photovoltaic systems has shown promise in enhancing energy conversion efficiencies due to their unique electronic properties .

Data Tables

The following table summarizes key properties and findings related to this compound:

| Property/Study | Value/Outcome |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₂ |

| Fluorescence Emission Maxima | 478 nm (in CHCl₃) |

| Quantum Yield | High (exact value varies by solvent) |

| Stokes Shift | Approximately 2440 cm⁻¹ |

| Application | Fluorescent probe for primary amine detection |

| Biological Interference | Low (suitable for in vivo imaging) |

Q & A

Q. What are the optimal synthetic routes for Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate?

The synthesis typically involves functionalizing the fluorene backbone. A plausible route includes:

- Esterification : Reacting 9-(hydroxymethyl)-9H-fluorene-4-carboxylic acid () with butanol under acid catalysis (e.g., H₂SO₄) to form the butyl ester.

- Cyanation : Introducing the dicyanomethylidene group via nucleophilic substitution or condensation with malononitrile derivatives.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to isolate the product.

Characterization should include ¹H/¹³C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. How can researchers characterize the crystallographic structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for determining molecular geometry and packing. For fluorene derivatives, slow evaporation of a dichloromethane/hexane solution often yields suitable crystals. Key parameters include bond lengths, dihedral angles between aromatic systems (e.g., fluorene rings), and intermolecular interactions. Prior studies on similar compounds (e.g., 9-n-butyl-9,9′-bifluorene) reported dihedral angles of ~61.75° between fluorene units, highlighting steric effects .

Q. What experimental design strategies optimize reaction yields for this compound?

Use Design of Experiments (DOE) methodologies ( ):

- Factorial Design : Vary factors like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd for cross-coupling).

- Response Surface Methodology (RSM) : Model interactions between variables to identify maxima in yield or purity.

Statistical software (e.g., JMP, Minitab) can analyze data and reduce trial-and-error approaches, aligning with ICReDD’s computational-experimental integration ().

Advanced Research Questions

Q. How do computational methods elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict:

- HOMO-LUMO gaps : Critical for applications in organic electronics (e.g., OLEDs). The dicyanomethylidene group likely lowers LUMO levels, enhancing electron affinity.

- Charge-Transfer Dynamics : Simulate excited-state behavior using time-dependent DFT (TD-DFT). Compare computational results with experimental UV-Vis and fluorescence spectra .

Q. How should researchers resolve contradictions in reported spectroscopic data for fluorene derivatives?

- Systematic Validation : Replicate experiments under identical conditions (solvent, concentration, instrument calibration).

- Cross-Platform Analysis : Use multiple techniques (e.g., NMR, FT-IR, Raman) to confirm functional groups. For example, discrepancies in carbonyl stretching frequencies may arise from solvent polarity effects.

- Collaborative Benchmarking : Compare data with crystallographically validated structures (e.g., SCXRD in ) to resolve ambiguities .

Q. What role does this compound play in organic semiconductor research?

The dicyanomethylidene group enhances electron-withdrawing capacity, making it suitable for:

- Electron-Transport Layers (ETLs) : Test in OLEDs or perovskite solar cells via spin-coating and device efficiency measurements.

- Nonlinear Optics (NLO) : Measure second-harmonic generation (SHG) using hyper-Rayleigh scattering. Fluorene derivatives often exhibit strong NLO responses due to extended π-conjugation .

Q. How can surface interactions of this compound be studied for sensor applications?

- Adsorption Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to monitor binding on metal/metal oxide surfaces.

- Spectroscopic Mapping : Apply ToF-SIMS or XPS to analyze surface composition post-adsorption. highlights the importance of molecular-level surface chemistry in sensor design .

Q. What advanced separation techniques purify this compound from complex mixtures?

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients.

- Membrane Technologies : Explore nanofiltration membranes () for scalable purification, leveraging pore size and charge interactions .

Methodological Notes

- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like Zenodo for peer validation.

- Safety Protocols : While not classified as hazardous (), handle cyanide-containing intermediates in fume hoods with proper PPE.

- Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and materials science for holistic research ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.